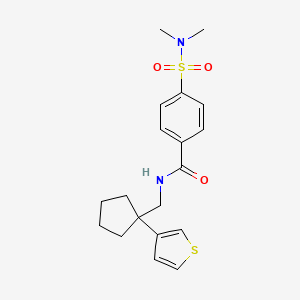

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Description

4-(N,N-Dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (molecular formula: C₁₉H₂₄N₂O₃S₂; molecular weight: 392.53 g/mol) is a benzamide derivative characterized by three key structural motifs:

- Benzamide core: A central benzene ring substituted with a carboxamide group (-CONH-) at position 1.

- Cyclopentylmethyl-thiophene moiety: A cyclopentane ring fused to a thiophen-3-yl group, linked via a methylene bridge to the benzamide nitrogen. The thiophene ring contributes π-electron density and may influence pharmacokinetic properties .

The compound’s InChIKey (ZQNUEQCDJGTINM-UHFFFAOYSA-N) and SMILES (O=C(NCC1(CCCC1)C2=CSC=C2)C3=CC=C(C(=C3)S(=O)(=O)N(C)C)) further delineate its stereoelectronic profile .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-3-4-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNUEQCDJGTINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the thiophene-substituted cyclopentyl moiety is incorporated via cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Key Analogues

Key Observations:

Backbone Diversity: The target compound and analogues (9b, 9c, ) retain the benzamide core, whereas employs a sulfonamide scaffold.

Substituent Impact :

- Sulfamoyl vs. Diazepane Groups : The target’s 4-(N,N-dimethylsulfamoyl) group enhances polarity (logP ~2.5 estimated) compared to the lipophilic 1,4-diazepane moieties in 9b and 9c (logP ~3.5–4.0) .

- Thiophene Positioning : All benzamide analogues retain the thiophen-3-yl group, which likely contributes to π-π stacking in receptor binding (e.g., D3 ligands ).

Biological Activity :

- D3 receptor ligands (9b, 9c) feature flexible 1,4-diazepane-butyl chains, suggesting that rigidity in the target’s cyclopentyl group may reduce receptor affinity. Conversely, the sulfonamide in shows antimicrobial effects, underscoring the role of sulfonamide groups in disrupting bacterial folate synthesis .

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by CAS number 2034518-00-6, features a sulfonamide moiety and a unique structural composition that includes a benzamide core, a dimethylsulfamoyl group, and a cyclopentyl ring attached to a thiophene derivative. Its molecular formula is with a molecular weight of 392.5 g/mol .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfonamide structure, which is known for diverse pharmacological effects, particularly as antimicrobial agents. Research indicates that similar sulfonamide derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi .

The mechanism of action for sulfonamides often involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate required for folate production .

Antimicrobial Activity

A study evaluating the antimicrobial properties of compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide found that these compounds exhibited significant activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens, indicating effective bactericidal properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

This table illustrates the varying degrees of effectiveness against different pathogens, showcasing the compound's potential as an antimicrobial agent.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound revealed moderate activity against human tumor cell lines. For instance, in assays involving A549 (lung cancer) and HeLa (cervical cancer) cells, the compound demonstrated IC50 values suggesting that it can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

These results suggest that while the compound has potential therapeutic applications in cancer treatment, further optimization may be necessary to enhance its efficacy and reduce cytotoxicity to normal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it maintained activity even in the presence of common resistance mechanisms, suggesting its potential role in treating infections caused by resistant pathogens.

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the compound's effect on tumor growth in vitro. The results showed that treatment with varying concentrations led to significant reductions in cell viability over time, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.